Ephedrine sulfate

Übersicht

Beschreibung

Ephedrine sulfate is a central nervous system stimulant and sympathomimetic agent derived from the plant genus Ephedra. It is commonly used to prevent low blood pressure during anesthesia, treat asthma, narcolepsy, and obesity, although it is not the preferred treatment for these conditions . This compound works by inducing the release of norepinephrine, thereby indirectly activating alpha- and beta-adrenergic receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ephedrine can be synthesized from benzaldehyde and nitroethane through a Henry reaction, followed by catalytic hydrogenation. The resulting product is then treated with sulfuric acid to obtain ephedrine sulfate .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant. The plant material is processed using solvents such as dichloroethane, benzene, chloroform, and toluene. The extracted ephedrine is then converted to its sulfate form by reacting with sulfuric acid .

Types of Reactions:

Oxidation: Ephedrine can undergo oxidation to form norephedrine.

Reduction: Reduction of ephedrine can yield methamphetamine.

Substitution: Ephedrine can participate in substitution reactions, such as the reaction with ninhydrin for quantitative analysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Ninhydrin is used for colorimetric analysis.

Major Products:

Oxidation: Norephedrine

Reduction: Methamphetamine

Substitution: Colored complexes with ninhydrin

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ephedrine sulfate acts as an alpha- and beta-adrenergic agonist, exhibiting vasoconstrictive, positive chronotropic, and positive inotropic effects. It promotes the release of norepinephrine, enhancing sympathetic nervous system activity. This mechanism underlies its utility in various medical scenarios, particularly during anesthesia and in treating respiratory disorders .

Clinical Applications

-

Management of Hypotension

- Intraoperative Use : this compound is frequently administered to counteract hypotension during surgical procedures. Its ability to increase blood pressure through vasoconstriction makes it a vital agent in anesthetic practice.

- Case Study Example : A recent study documented the use of intramuscular this compound during kidney transplantation to manage hypotension effectively. Patients receiving ephedrine experienced significant improvements in mean arterial pressure (MAP) after administration .

-

Respiratory Conditions

- This compound is also indicated for bronchial asthma and nasal congestion due to its bronchodilatory properties. It helps alleviate symptoms by relaxing bronchial smooth muscles and reducing airway resistance.

- Emergency Medicine

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other agents used for similar indications:

| Agent | Indication | Efficacy | Administration Route |

|---|---|---|---|

| This compound | Hypotension | Rapid increase in MAP | Intravenous/Intramuscular |

| Phenylephrine | Hypotension | Moderate increase in MAP | Intravenous |

| Norepinephrine | Severe hypotension | Strong increase in MAP | Intravenous |

| Albuterol | Bronchospasm | Significant bronchodilation | Inhalation |

Case Studies

- Kidney Transplantation : A series of three patients who underwent renal transplantation received this compound for hypotension management. The treatment resulted in improved MAPs post-administration, highlighting its effectiveness in surgical settings .

- Emergency Situations : In a simulated emergency room setting, EMERPHED™ demonstrated faster preparation times and reduced potential for error compared to traditional formulations, reinforcing its clinical utility .

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as tachycardia, hypertension, and anxiety. Monitoring is essential during administration, especially in patients with cardiovascular conditions.

Wirkmechanismus

Ephedrine sulfate acts as both a direct and indirect sympathomimetic amine. It directly activates alpha- and beta-adrenergic receptors and indirectly causes the release of norepinephrine from sympathetic neurons. This dual action results in vasoconstriction, increased heart rate, and bronchodilation . The primary molecular targets are the adrenergic receptors, and the pathways involved include the activation of the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Pseudoephedrine: Similar in structure but less potent in stimulating the central nervous system.

Norephedrine: An oxidation product of ephedrine with similar sympathomimetic effects.

Methylephedrine: A methylated derivative with bronchodilator properties.

Uniqueness: Ephedrine sulfate is unique due to its dual action as both a direct and indirect sympathomimetic agent. This makes it more versatile in its applications compared to its analogs, which may only act through one mechanism .

Eigenschaften

CAS-Nummer |

134-72-5 |

|---|---|

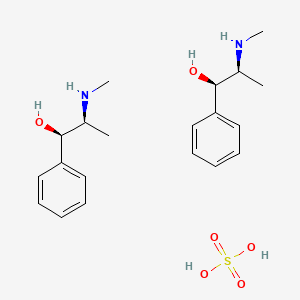

Molekularformel |

C10H17NO5S |

Molekulargewicht |

263.31 g/mol |

IUPAC-Name |

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

InChI |

InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |

InChI-Schlüssel |

XVPDSDYVNYOVMP-GNAZCLTHSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Aussehen |

Solid powder |

melting_point |

473 to 478 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

134-72-5 |

Physikalische Beschreibung |

Ephedrine sulfate is a white microcrystalline powder. Odorless. Central nervous system stimulant. |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ephedrine Ephedrine Erythro Isomer Ephedrine Hydrochloride Ephedrine Renaudin Ephedrine Sulfate Erythro Isomer of Ephedrine Hydrochloride, Ephedrine Renaudin, Ephedrine Sal Phedrine Sal-Phedrine SalPhedrine Sulfate, Ephedrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.